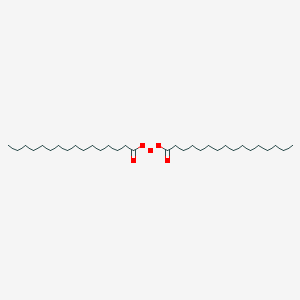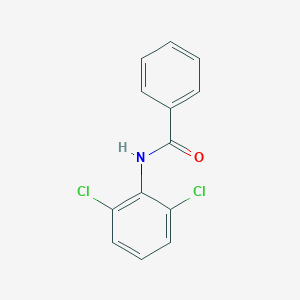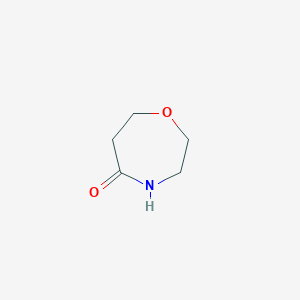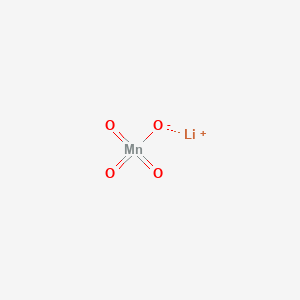
Lithium permanganate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium permanganate is an inorganic compound with the chemical formula LiMnO₄. It is known for its strong oxidizing properties and is typically found as a purple solid. This compound is soluble in water and can be produced through various chemical reactions. This compound is of interest in both academic research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium permanganate can be synthesized by reacting lithium sulfate with barium permanganate. The reaction produces this compound and barium sulfate as a byproduct. The trihydrate form, LiMnO₄·3H₂O, can be crystallized from the solution .
Industrial Production Methods: In industrial settings, this compound is often produced through controlled chemical reactions involving lithium salts and permanganate compounds. The reaction conditions, such as temperature and concentration, are carefully monitored to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Lithium permanganate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: Under certain conditions, this compound can be reduced to manganese dioxide (MnO₂) and lithium oxide (Li₂O).
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates, hydrogen peroxide, and other reducing agents. These reactions typically occur in aqueous solutions at controlled temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas or other reducing metals can be used to reduce this compound.
Major Products Formed:
Oxidation: The major products depend on the substrate being oxidized but often include oxidized organic compounds and manganese dioxide.
Reduction: The primary products are manganese dioxide and lithium oxide
Scientific Research Applications
Lithium permanganate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Research into its potential use in biological systems is ongoing, particularly in the field of oxidative stress and its effects on cellular processes.
Medicine: While not commonly used directly in medicine, its strong oxidizing properties are of interest in the development of new therapeutic agents.
Industry: this compound is used in the production of batteries, particularly lithium-ion batteries, due to its electrochemical properties
Mechanism of Action
The mechanism by which lithium permanganate exerts its effects is primarily through its strong oxidizing properties. It can transfer oxygen atoms to various substrates, leading to the oxidation of those substrates. This process involves the transfer of electrons from the substrate to the this compound, resulting in the reduction of this compound to manganese dioxide and lithium oxide. The molecular targets and pathways involved in these reactions are primarily related to the redox properties of the compound .
Comparison with Similar Compounds
Potassium Permanganate (KMnO₄): Similar in its strong oxidizing properties but differs in its solubility and reactivity.
Sodium Permanganate (NaMnO₄): Also a strong oxidizing agent with similar applications but different solubility and stability characteristics.
Uniqueness: Lithium permanganate is unique due to its specific solubility in water and its ability to form stable trihydrate crystals. Its use in lithium-ion batteries also sets it apart from other permanganates, making it a valuable compound in the field of energy storage .
Properties
IUPAC Name |
lithium;permanganate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Mn.4O/q+1;;;;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAIUDFKHZGSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Mn](=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiMnO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635766 |
Source


|
| Record name | Lithium oxido(trioxo)manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-79-7 |
Source


|
| Record name | Lithium oxido(trioxo)manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
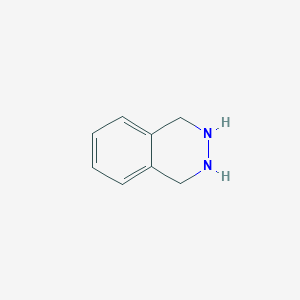
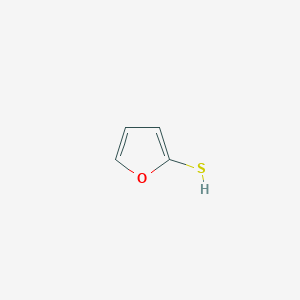
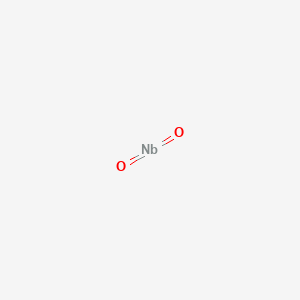
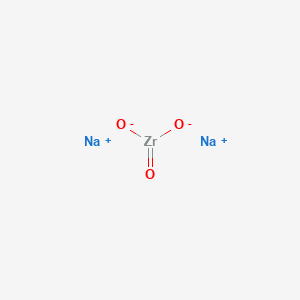

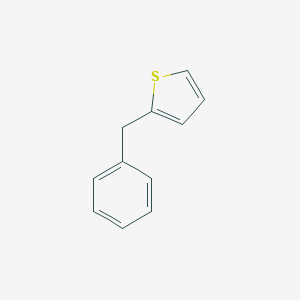
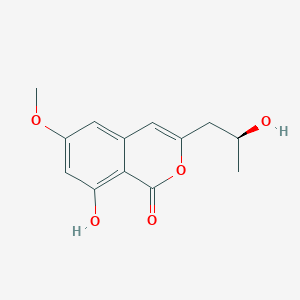
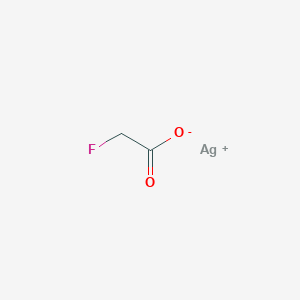
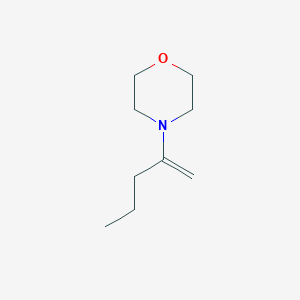
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
